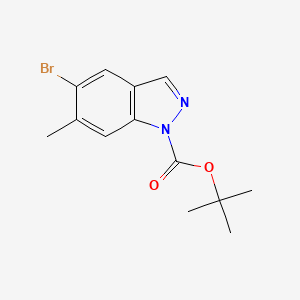

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-bromo-6-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11-9(6-10(8)14)7-15-16(11)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFCMTNSJUKKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719881 | |

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305320-67-5 | |

| Record name | tert-Butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule serves as a valuable building block for the synthesis of more complex bioactive molecules. This document details its physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and relevant data presented in a clear, structured format.

Core Compound Properties

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate belongs to the class of N-Boc protected indazoles. The indazole core is a prevalent scaffold in many pharmacologically active compounds, and the presence of a bromine atom and a methyl group offers opportunities for further functionalization through various cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances the molecule's stability and allows for controlled reactions at other positions of the ring system.

Table 1: Physicochemical Properties of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate and Key Intermediates

| Property | 6-methyl-1H-indazole | 5-bromo-6-methyl-1H-indazole | tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate (Predicted) |

| Molecular Formula | C₈H₈N₂ | C₈H₇BrN₂ | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 132.16 g/mol | 211.06 g/mol | 311.18 g/mol |

| Appearance | Solid | Solid | Solid |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | ~404.0 °C (Predicted)[1] |

| LogP | Not available | Not available | ~3.9 (Predicted)[2] |

| CAS Number | 54933-12-1 | 885223-72-3 | Not available |

Synthetic Pathway

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be achieved through a three-step process starting from commercially available precursors. The proposed synthetic workflow involves the formation of the indazole ring, followed by regioselective bromination, and finally, N-Boc protection.

References

In-depth Technical Guide: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

An Examination of the Physicochemical Properties, Synthesis, and Potential Applications of a Key Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Due to the limited availability of specific experimental data for this exact compound in the public domain, this document focuses on closely related analogues and provides predicted properties and established experimental protocols for similar structures. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of substituted indazole derivatives. We will explore the structural characteristics, reactivity, and potential biological significance of this class of compounds, supported by data from similar molecules and generalized synthetic methodologies.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of novel therapeutic agents.[1][2] These compounds have demonstrated efficacy as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5]

The introduction of various substituents onto the indazole core allows for the fine-tuning of its pharmacological properties. The title compound, tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, incorporates several key features: a bromine atom, which can serve as a handle for cross-coupling reactions; a methyl group, which can influence lipophilicity and metabolic stability; and a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen, which modulates reactivity and solubility. While specific data for the 6-methyl derivative is scarce, extensive information is available for analogous structures, which will be used to infer its chemical behavior.

Physicochemical Properties

| Property | tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate[6] | tert-butyl (6-bromo-1H-indazol-5-yl)carbamate[7] | tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[8] |

| Molecular Formula | C13H15BrN2O2 | C12H14BrN3O2 | C12H14BrN3O2 |

| Molecular Weight | 311.17 g/mol | 312.16 g/mol | 312.16 g/mol |

| Melting Point | Not available | Not available | 116 °C (389 K)[8] |

| LogP | 3.9 | 3.67 | Not available |

| Topological Polar Surface Area | 44.1 Ų | 67.01 Ų | Not available |

| Hydrogen Bond Donors | 0 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Rotatable Bonds | 2 | 1 | Not available |

Synthesis and Reactivity

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate would likely follow established protocols for the N-Boc protection of substituted indazoles. The general workflow involves the reaction of the parent 5-bromo-6-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

General Experimental Protocol for N-Boc Protection

A representative procedure for the Boc protection of a bromo-indazole derivative is as follows:

-

To a solution of the 5-bromo-1H-indazole derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add DMAP (1.0 equivalent).[5][8]

-

Cool the reaction mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise.[5][8]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[5][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.[5][8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][8]

-

Purify the crude product by column chromatography on silica gel.[3][8]

Reactivity and Further Functionalization

The bromine atom at the 5-position is a versatile handle for introducing further molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[9] The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the N-H of the indazole ring for subsequent functionalization.

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a tert-butyl bromo-indazole-carboxylate.

Caption: Synthetic and functionalization pathways for the title compound.

Potential Biological Applications and Signaling Pathways

While the specific biological activity of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate has not been reported, the indazole scaffold is a well-established pharmacophore. Derivatives have shown activity as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

For instance, indazole derivatives have been investigated as inhibitors of enzymes such as Glycogen Synthase Kinase-3 (GSK-3) and protein kinase C-zeta. Inhibition of these kinases can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The diagram below illustrates a simplified, hypothetical signaling pathway where an indazole derivative might act as a kinase inhibitor.

Caption: Potential mechanism of action for an indazole derivative.

Conclusion

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate represents a valuable, albeit understudied, building block for the synthesis of novel, biologically active molecules. Based on the chemistry of closely related analogues, it is expected to be a stable, crystalline solid that can be reliably synthesized and functionalized. The presence of the bromo and Boc functionalities provides orthogonal handles for a wide range of chemical transformations, making it an attractive starting material for the generation of compound libraries for drug discovery. Further experimental investigation into the specific properties and biological activities of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate | C13H15BrN2O2 | CID 53408115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a logical synthetic pathway based on established chemical principles and analogous compounds. Furthermore, predicted spectroscopic data are provided to aid in the characterization and confirmation of the target compound's structure.

Chemical Structure and Properties

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core. The indazole ring is substituted with a bromine atom at the 5-position and a methyl group at the 6-position. The nitrogen at the 1-position of the indazole ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is commonly used in organic synthesis to temporarily block the reactivity of the N-H group in the indazole ring, allowing for selective functionalization at other positions.

Chemical Structure:

Technical Guide: Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is a specialized chemical entity. As of this writing, a specific CAS number has not been assigned, indicating it may not be a cataloged compound. This guide provides a comprehensive overview based on the synthesis and properties of structurally related molecules.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[2][3] The strategic placement of substituents, such as bromo and methyl groups, on the indazole ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

This technical guide focuses on Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances its utility as a versatile intermediate in multi-step organic synthesis, particularly in drug discovery and development.[4] The bromo substituent serves as a valuable handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse chemical libraries for screening.

Physicochemical and Structural Data

While specific data for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is not available, the properties of the closely related compound, tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS: 651780-02-8), are presented below for reference. The addition of a methyl group is expected to slightly increase the molecular weight and may influence other properties to a minor extent.

| Property | Value |

| CAS Number | 651780-02-8 (for tert-Butyl 5-bromo-1H-indazole-1-carboxylate) |

| Molecular Formula | C₁₂H₁₃BrN₂O₂ |

| Molecular Weight | 297.15 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature |

Synthetic Protocols

The synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate can be envisioned as a two-step process, starting from the commercially available precursor, 5-bromo-6-methyl-1H-indazole.

Proposed Synthetic Pathway

The proposed synthesis involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: N-Boc Protection of 5-bromo-6-methyl-1H-indazole

This protocol is adapted from established procedures for the N-Boc protection of similar indazole derivatives.[5]

Materials:

-

5-bromo-6-methyl-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-methyl-1H-indazole (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the solution, add 4-(Dimethylamino)pyridine (DMAP) (1.0 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in dichloromethane to the cooled mixture.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Biological Context and Potential Applications in Drug Discovery

Indazole derivatives are of significant interest in drug development due to their wide range of biological activities. The bromo and methyl substitutions on the indazole core can influence the compound's interaction with biological targets.

-

Kinase Inhibition: Many indazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer.[6] The substituent pattern on the indazole ring is crucial for selectivity and potency.

-

Anti-proliferative Activity: Bromo-substituted indazoles have demonstrated potent anti-proliferative activity against various cancer cell lines.[2]

-

Scaffold for Library Synthesis: The Boc-protected Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is an ideal starting material for the synthesis of a library of novel compounds. The bromine atom can be readily functionalized via Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5-position. The Boc group can be removed under acidic conditions to allow for further modification at the N1-position.

Caption: A conceptual workflow for utilizing the target compound in drug discovery.

Conclusion

While Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is not a readily cataloged compound, its synthesis is feasible from commercially available starting materials. Its structure makes it a valuable intermediate for the synthesis of novel indazole derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and anti-cancer agents. The experimental protocols and conceptual workflows provided in this guide are intended to support researchers in the synthesis and utilization of this and related compounds in their scientific endeavors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Substituted Indazole Compounds: A Technical Guide for Drug Development Professionals

Introduction

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with a multitude of derivatives demonstrating significant therapeutic potential across various disease areas.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a pyrazole ring, provides a versatile template for the design of potent and selective modulators of various biological targets.[2] Notably, indazole-containing compounds have been successfully developed into FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for the treatment of cancer.[1] The adaptability of the indazole ring allows for substitutions at numerous positions, leading to a wide array of derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted indazole compounds, focusing on their quantitative bioactivity, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Quantitative Bioactivity Data of Substituted Indazoles

The antiproliferative and inhibitory activities of various substituted indazoles have been extensively evaluated against a panel of human cancer cell lines and specific protein kinases. The half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitory constant (Ki) are key metrics for quantifying the potency of these compounds. The following tables summarize these values for representative substituted indazoles, categorized by their primary biological target or chemical class.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole-pyrimidine sulfonamide (13i) | Not Specified | 34.5 nM (enzymatic assay for VEGFR-2) | [3] |

| 3-(pyrrolopyridin-2-yl)indazole derivatives (55a, 55b) | HL60 (human leukemia) | 0.0083 - 1.43 | [4] |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A2780 (ovarian carcinoma) | 4.21 | [5] |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4) | A549 (lung adenocarcinoma) | 18.6 | [5] |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A2780 (ovarian carcinoma) | 5.47 | [5] |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9) | A549 (lung adenocarcinoma) | 7.73 | [5] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (human colorectal cancer) | 14.3 ± 4.4 | [5] |

| 1H-indazole derivative (107) | HCC827 (activating and drug resistant cell line) | 2.5 | [6] |

| 1H-indazole derivative (107) | H1975 (activating and drug resistant cell line) | 9.8 | [6] |

Table 2: Indazole-Based Kinase Inhibitors

| Compound/Scaffold ID | Target Kinase(s) | IC50 (Enzymatic Assay) | Reference Compound(s) | IC50 of Reference |

| Pazopanib | VEGFR-2 | 30 nM | - | - |

| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 nM | Pazopanib | 30 nM[3] |

| Axitinib | VEGFR1 | 0.1 - 1.2 nM | - | - |

| Axitinib | VEGFR2 | 0.2 nM | - | - |

| Axitinib | VEGFR3 | 0.1 - 0.3 nM | - | - |

| Axitinib | PDGFRβ | 1.6 nM | - | - |

| Axitinib | c-Kit | 1.7 nM | - | - |

| Pazopanib | VEGFR1 | 10 nM | - | - |

| Pazopanib | VEGFR3 | 47 nM | - | - |

| Pazopanib | PDGFRα | 71 nM | - | - |

| Pazopanib | PDGFRβ | 84 nM | - | - |

| Pazopanib | c-Kit | 74 - 140 nM | - | - |

| CFI-400945 | PLK4 | 2.8 nM | Centrinone | 2.7 nM[3] |

| 1H-indazole derivative (82a) | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4 nM, 1.1 nM, 0.4 nM | - | - |

| 1H-indazole-4-carboxamide (102) | FGFR1 | 30.2 ± 1.9 nM | - | - |

| 3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4) | FLT3, PDGFRα (T674M), c-Kit (T670I) | <1 nM, 8 nM, 15 nM | - | - |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (98) | FGFR1 | 15.0 nM | - | - |

| 1H-indazole derivative (99) | FGFR1 | 2.9 nM | - | - |

| 1H-indazole derivative (109) | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | - | - |

| Entrectinib (127) | Anaplastic lymphoma kinase (ALK) | 12 nM | - | - |

| 3-substituted 1H-indazole (121) | IDO1 | 720 nM | - | - |

| 3-substituted 1H-indazole (122) | IDO1 | 770 nM | - | - |

| 2H-indazole derivative (131) | VEGFR | 37 nM | Pazopanib | - |

| 2H-indazole derivative (132) | VEGFR | 46 nM | Pazopanib | - |

Table 3: Other Biological Activities of Indazole Derivatives

| Compound | Biological Target/Activity | IC50/EC50 | Reference |

| 5-aminoindazole | Cyclooxygenase-2 (COX-2) | 12.32 µM | [2] |

| Indazole | Cyclooxygenase-2 (COX-2) | 23.42 µM | [2] |

| 6-nitroindazole | Cyclooxygenase-2 (COX-2) | 19.22 µM | [2] |

| Indazole | TNF-α inhibition | 220.11 µM | [2] |

| 5-aminoindazole | TNF-α inhibition | 230.19 µM | [2] |

| 3-chloro-6-nitro-1H-indazole derivative (77) | L. infantum | 11.23 µM | [7] |

| Indazole derivative (85) | Calcium flux 5-HT2A | 189 nM (EC50) | [7] |

| ADB-FUBINACA | CB1 Receptor | 0.69 nM (EC50) | [8] |

| ADB-FUBINACA | CB2 Receptor | 0.59 nM (EC50) | [8] |

| 5F-MDMB-PICA | CB1 Receptor | 3.26 nM (EC50) | [8] |

| 5F-MDMB-PICA | CB2 Receptor | 0.87 nM (EC50) | [8] |

| AM-2201 | CB1 Receptor | 23.5 nM (EC50) | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the potency and cellular activity of substituted indazole derivatives. The following are methodologies for key experiments commonly used to evaluate their bioactivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest

-

Substrate peptide/protein

-

Test compounds (substituted indazoles)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate Reaction: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Substituted indazole test compounds

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the indazole derivative or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[3]

-

MTT Incubation: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[10]

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.[10]

Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-labeled ligand)

-

Unlabeled test compounds (substituted indazoles)

-

Assay buffer

-

Filter plates (e.g., 96-well or 384-well)

-

Scintillation cocktail or Supermix™

-

Microplate scintillation counter

Procedure:

-

Reaction Mixture Preparation: In the wells of a filter plate, combine the receptor preparation, a constant concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound in the assay buffer. Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the wells through the filter plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Signal Detection: Dry the filter plates and add a scintillation cocktail to each well.[13]

-

Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.[13]

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Substituted indazole compounds often exert their pharmacological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and development.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[14] Inhibition of VEGFR signaling is a major strategy in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized for their wide range of pharmacological activities, and this particular scaffold offers a versatile platform for the synthesis of novel therapeutic agents.

Core Molecular Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [1] |

| Molecular Weight | 311.17 g/mol | [1] |

| IUPAC Name | tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is anticipated to follow established procedures for the N-protection of indazole rings, a common strategy in the synthesis of complex indazole-based molecules.[2] The key step involves the reaction of 5-bromo-6-methyl-1H-indazole with di-tert-butyl dicarbonate (Boc₂O).

Proposed Synthesis of 5-bromo-6-methyl-1H-indazole

A plausible synthetic route to the precursor, 5-bromo-6-methyl-1H-indazole, can be adapted from standard methodologies in heterocyclic chemistry. One common approach involves the diazotization of a suitably substituted aniline, followed by cyclization.

N-Protection Reaction

The protection of the indazole nitrogen at the N-1 position is crucial for preventing unwanted side reactions in subsequent synthetic steps.

Materials:

-

5-bromo-6-methyl-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-6-methyl-1H-indazole in dichloromethane, add 4-(dimethylamino)pyridine (catalytic amount).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Caption: Proposed synthesis workflow for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

References

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and synthetic methodology for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. The experimental protocols described are generalized procedures commonly employed for the synthesis and characterization of related indazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate. These predictions are derived from known spectral properties of analogous indazole derivatives and tert-butyl carbamates.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | s | 1H | H-7 |

| ~7.8 | s | 1H | H-4 |

| ~2.5 | s | 3H | -CH₃ (at C-6) |

| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) |

Note: The chemical shifts are referenced to a standard internal solvent signal. The precise positions of the aromatic protons may vary.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.0 | C=O (Boc) |

| ~141.0 | C-7a |

| ~135.0 | C-3a |

| ~130.0 | C-6 |

| ~125.0 | C-5 |

| ~120.0 | C-4 |

| ~115.0 | C-7 |

| ~84.0 | -C(CH₃)₃ (Boc) |

| ~28.0 | -C(CH₃)₃ (Boc) |

| ~18.0 | -CH₃ (at C-6) |

Note: The ¹³C NMR data is predicted based on the analysis of structurally similar indazole compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (carbamate) |

| ~1600, ~1480 | Medium-Weak | C=C aromatic ring stretch |

| ~1250, ~1150 | Strong | C-O stretch (carbamate) |

| ~880 | Strong | C-H out-of-plane bend (aromatic) |

| ~700-600 | Medium | C-Br stretch |

Note: This IR data is predicted based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 326/328 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |

| 270/272 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 226/228 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, often the base peak. |

Experimental Protocols

Detailed methodologies for the synthesis of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate and the acquisition of its spectroscopic data are provided below. These are generalized protocols based on established literature procedures for similar compounds.

Synthesis of 5-bromo-6-methyl-1H-indazole

The synthesis of the indazole core can be achieved through diazotization of an appropriately substituted aniline followed by cyclization. A general procedure starting from 4-bromo-5-methyl-2-nitroaniline is outlined below.

-

Reduction of the Nitro Group: To a solution of 4-bromo-5-methyl-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent like tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂, Pd/C). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). After completion, the reaction is worked up by basification and extraction to yield 4-bromo-5-methylbenzene-1,2-diamine.

-

Diazotization and Cyclization: The resulting diamine is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period of time to allow for cyclization to form 5-bromo-6-methyl-1H-indazole. The product can be isolated by filtration or extraction.

N-Boc Protection

The protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common procedure.

-

To a solution of 5-bromo-6-methyl-1H-indazole in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base (e.g., triethylamine or DMAP).

-

To this mixture, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the same solvent.

-

The reaction is typically stirred at room temperature for several hours until completion (monitored by TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-20 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for data collection.

-

Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Data Acquisition: Introduce the sample into a mass spectrometer using a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound. Observe the fragmentation pattern to further confirm the structure.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Caption: Synthetic and characterization workflow for the target compound.

Synthetic Pathways to 5-Bromo-6-Methyl-1H-Indazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heterocycle that is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its unique electronic properties and ability to act as a bioisostere for other key pharmacophores, such as indole, have cemented its importance in drug design. The substituted indazole, 5-bromo-6-methyl-1H-indazole, is a valuable building block for the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the methyl group at the 6-position influences the molecule's lipophilicity and metabolic stability. This technical guide provides a comprehensive review of the plausible synthetic routes to 5-bromo-6-methyl-1H-indazole, offering detailed experimental protocols for key transformations based on established methodologies for analogous compounds.

Core Synthetic Strategies

The synthesis of 5-bromo-6-methyl-1H-indazole can be approached through several strategic disconnections. The most prevalent and well-documented methods for the construction of the indazole ring system form the basis of the proposed synthetic pathways. These strategies primarily include:

-

Diazotization and Cyclization of Substituted Anilines: This classical and robust method involves the diazotization of an appropriately substituted 2-aminotoluene derivative, followed by an intramolecular cyclization to form the indazole core.

-

Condensation of Hydrazines with Carbonyl Compounds: This approach involves the reaction of a substituted hydrazine with a suitably functionalized benzaldehyde or ketone, leading to the formation of the pyrazole ring fused to the benzene ring.

-

Directed Ortho-Metalation and Cyclization: This strategy utilizes directed metalation to introduce a functional group ortho to a directing group on the benzene ring, which then participates in the formation of the indazole ring.

This guide will focus on the most probable and adaptable of these routes, providing a logical workflow and detailed experimental procedures.

Proposed Synthetic Routes

Based on a thorough review of the literature for the synthesis of analogous substituted indazoles, the most likely and efficient route to 5-bromo-6-methyl-1H-indazole proceeds via the diazotization and cyclization of a substituted aniline. A key starting material for this approach is 4-bromo-5-methyl-2-nitroaniline.

Route 1: From 4-Bromo-5-methyl-2-nitroaniline

This route involves a two-step process starting from the commercially available 4-bromo-5-methyl-2-nitroaniline. The first step is the reduction of the nitro group to an amine, followed by the diazotization and cyclization to yield the target indazole.

Caption: Proposed synthesis of 5-bromo-6-methyl-1H-indazole from 4-bromo-5-methyl-2-nitroaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route, with yields and conditions extrapolated from analogous transformations reported in the literature.

| Step | Starting Material | Key Reagents | Solvent | Reaction Conditions | Product | Typical Yield (%) |

| 1 | 4-Bromo-5-methyl-2-nitroaniline | SnCl₂·2H₂O | Ethanol | Reflux | 4-Bromo-5-methyl-2-aminotoluene | 85-95 |

| 2 | 4-Bromo-5-methyl-2-aminotoluene | NaNO₂, HCl | Water/Acetic Acid | 0-5 °C | 5-Bromo-6-methyl-1H-indazole | 70-85 |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of 5-bromo-6-methyl-1H-indazole. These protocols are adapted from established procedures for similar substrates.

Step 1: Synthesis of 4-Bromo-5-methyl-2-aminotoluene

Materials:

-

4-Bromo-5-methyl-2-nitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-5-methyl-2-aminotoluene.

Step 2: Synthesis of 5-Bromo-6-methyl-1H-indazole

Materials:

-

4-Bromo-5-methyl-2-aminotoluene

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-bromo-5-methyl-2-aminotoluene (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.

-

To this stirred suspension, add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

-

Monitor the formation of the indazole by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 5-bromo-6-methyl-1H-indazole.

Alternative Synthetic Strategies

While the diazotization route is the most probable, other strategies could be employed for the synthesis of 5-bromo-6-methyl-1H-indazole.

Route 2: From a Substituted Benzaldehyde

This approach would involve the reaction of a suitably substituted benzaldehyde, such as 4-bromo-2-fluoro-5-methylbenzaldehyde, with hydrazine. The fluorine atom acts as a good leaving group for the subsequent intramolecular nucleophilic aromatic substitution to form the indazole ring.

Caption: Alternative synthesis of 5-bromo-6-methyl-1H-indazole from a substituted benzaldehyde.

Conclusion

The synthesis of 5-bromo-6-methyl-1H-indazole is readily achievable through well-established synthetic methodologies in organic chemistry. The most reliable and likely route involves the reduction of 4-bromo-5-methyl-2-nitroaniline followed by diazotization and cyclization. This pathway benefits from the availability of the starting material and the high efficiency of the individual transformations. The provided experimental protocols, adapted from analogous reactions, offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and medicinal chemistry. The alternative strategies outlined provide additional avenues for exploration, depending on the availability of starting materials and the desired scale of the synthesis.

Role of Boc protecting group in indazole synthesis and reactions

An In-depth Technical Guide to the Role of the Boc Protecting Group in Indazole Synthesis and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents and clinical candidates.[1][2] The synthesis and functionalization of indazole derivatives often require precise control over the reactivity of the two nitrogen atoms within the pyrazole ring. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool in this context, offering robust protection, enabling regioselective reactions, and providing versatile deprotection options.[3][4] This technical guide provides a comprehensive overview of the strategic application of the Boc group in indazole chemistry, covering its installation, its role in key synthetic transformations such as cross-coupling and C-H functionalization, and the various methods for its removal. Detailed experimental protocols, tabulated quantitative data, and process diagrams are included to support researchers in the practical application of these methodologies.

Introduction: The Challenge of Indazole Functionalization

The indazole ring system exists as two principal tautomers: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] This tautomerism presents a significant challenge in synthesis, as reactions like alkylation or acylation can produce mixtures of N-1 and N-2 isomers.[5][6] The regiochemical outcome is highly dependent on reaction conditions; kinetic control often favors the N-2 product, whereas thermodynamic control yields the N-1 isomer.[7][8]

Protecting groups are therefore crucial for directing reactivity to a specific nitrogen atom or to prevent undesired side reactions during the functionalization of the carbocyclic ring or the C-3 position. The Boc group is particularly advantageous due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its susceptibility to cleavage under specific acidic, basic, or thermal conditions, which allows for orthogonal deprotection strategies.[4][9]

Synthesis of N-Boc Indazoles: Protection and Regioselectivity

The standard method for protecting the indazole nitrogen involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O). The choice of base and solvent can influence the N-1/N-2 selectivity. Generally, thermodynamic conditions lead to the preferential formation of the N-1 isomer.[10][11]

Experimental Protocol: Boc Protection of 3-Iodo-1H-indazole

The following protocol describes the N-protection of 3-iodo-1H-indazole, a common precursor for cross-coupling reactions.[12]

-

To a solution of 3-iodo-1H-indazole (5.0 mmol, 1.0 equiv) in acetonitrile (CH₃CN, 10 mL) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 5.5 mmol, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.24 mmol, 0.05 equiv), and triethylamine (TEA, 7.5 mmol, 1.5 equiv).[12]

-

Stir the resulting solution vigorously at room temperature (25 °C) for 10 hours.[12]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent and excess triethylamine under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired tert-butyl 3-iodo-1H-indazole-1-carboxylate.

Quantitative Data for Indazole Protection

| Substrate | Reagents | Conditions | Product(s) | Yield | Reference |

| 3-Iodo-1H-indazole | (Boc)₂O, DMAP, TEA | CH₃CN, 25°C, 10h | N-1-Boc | High | [12] |

| 5-Amino-1H-indazole | (Boc)₂O | Dioxane, rt | N-1-Boc (amine) | 90% | [13] |

| 1H-Indazole | (Boc)₂O, TEA, DMAP | THF, rt | N-1-Boc | 95% | [14] |

Table 1: Selected examples of Boc protection of indazole derivatives.

Synthetic Applications of N-Boc Indazoles

The Boc group serves two primary roles in subsequent reactions: it blocks the reactivity of the protected nitrogen and can act as a directing group to control regioselectivity in reactions like C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

N-Boc-haloindazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl moieties.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely used for C-C bond formation. A particularly powerful application in indazole chemistry involves the Suzuki coupling of N-Boc-3-iodoindazoles. Under microwave irradiation, the reaction often proceeds with concomitant cleavage of the Boc group, providing direct access to 3-aryl-1H-indazoles in a single step.[13][14] This avoids a separate deprotection step, improving synthetic efficiency.

Experimental Protocol: Microwave-Assisted Suzuki Coupling/Deprotection [14]

-

In a microwave vial, combine N-Boc-3-iodo-5-methoxyindazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and aqueous sodium carbonate (2 M, 3.0 equiv).

-

Add dioxane as the solvent.

-

Seal the vial and heat the mixture in a microwave reactor at 150 °C for 15-30 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki Coupling Reactions [14]

| Arylboronic Acid | Temperature (°C) | Time (min) | Yield (%) |

| 4-Methoxyphenylboronic acid | 150 | 15 | 95 |

| 3-Thiopheneboronic acid | 150 | 20 | 85 |

| 4-Fluorophenylboronic acid | 150 | 30 | 89 |

| 4-(Trifluoromethyl)phenylboronic acid | 150 | 30 | 81 |

Table 2: Yields for the one-pot Suzuki coupling/deprotection of N-Boc-3-iodo-5-methoxyindazole.

3.1.2. Sonogashira Coupling

The Sonogashira coupling is effective for introducing alkynyl groups at the C-3 position of indazoles. N-1 protection with a Boc group is crucial to prevent undesired coupling at the nitrogen atom and to ensure high yields of the 3-alkynyl product.[15]

Directed C-H Functionalization and Lithiation

The Boc group can act as a directing group for the regioselective functionalization of C-H bonds.

-

Ir-Catalyzed C-H Borylation : While demonstrated extensively on related heterocycles like indoles and pyrroles, the principle of Ir-catalyzed C-H borylation directed by an N-Boc group is applicable to indazoles. This methodology allows for the introduction of a boronate ester at the C-3 position, which can then be used in subsequent cross-coupling reactions.[16]

-

Lithiation : N-Boc heterocycles can be selectively lithiated using strong bases like s-BuLi.[17] This creates a nucleophilic center on the indazole ring that can be trapped with various electrophiles, providing a powerful route to functionalized indazoles.[18]

Cleavage of the Boc Group: Deprotection Strategies

The ease and versatility of Boc group removal are among its most significant advantages. While traditionally removed under strong acidic conditions (e.g., trifluoroacetic acid), several mild basic and nucleophilic methods have been developed that are highly effective for N-Boc indazoles, preserving other acid-sensitive functional groups.[9][19]

Quantitative Data for Boc Deprotection

| Reagent(s) | Solvent | Conditions | Yield (%) | Notes | Reference |

| NaOMe (catalytic) | Dry MeOH | Ambient Temp, 3h | 85-98 | Highly selective for N-Boc on heterocycles over aliphatic amines. | [9] |

| Na₂CO₃ (1.2 equiv) | DME | Reflux, 15 min | 100 | Very fast and efficient for various heterocycles. | [20] |

| NaBH₄ (3 equiv) | EtOH | Room Temp | 75-98 | Selective for N-Boc on pyrazole-like heterocycles. | [21] |

| TFA | CH₂Cl₂ | Room Temp | High | Standard acidic method, not selective for acid-labile groups. | [9] |

Table 3: Comparison of selective deprotection methods for N-Boc indazoles and related heterocycles.

Experimental Protocol: Selective Deprotection with NaOMe

This method is highly efficient for the selective removal of the Boc group from the indazole nitrogen while leaving other sensitive functionalities, such as Boc-protected primary amines, intact.[9]

-

Dissolve the N-Boc indazole substrate (1.0 equiv) in dry methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv).

-

Stir the reaction mixture at ambient temperature for up to 3 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with water (10 mL) and extract with ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the deprotected indazole in high yield (typically 85-98%).[9]

Conclusion

The tert-butyloxycarbonyl (Boc) group is a powerful and versatile tool in the synthesis and elaboration of the indazole scaffold. Its primary roles include:

-

Resolving Regioselectivity : By protecting one of the indazole nitrogens, it allows for predictable and selective functionalization.

-

Enabling Key Transformations : It facilitates modern synthetic methods, including palladium-catalyzed cross-couplings and directed C-H borylations.

-

Improving Synthetic Efficiency : The ability to perform reactions like Suzuki coupling with concomitant in situ deprotection streamlines multi-step sequences.

-

Providing Orthogonal Deprotection : The availability of mild basic and nucleophilic cleavage methods allows for its selective removal in the presence of acid-sensitive groups, a critical feature in complex molecule synthesis.

For researchers in drug development, a thorough understanding of the strategic use of the Boc group is essential for the efficient and flexible construction of novel indazole-based therapeutic agents.

References

- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 12. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. arkat-usa.org [arkat-usa.org]

Physical properties and appearance of 6-bromo-1H-indazole

An In-depth Technical Guide to the Physical and Chemical Properties of 6-bromo-1H-indazole

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-bromo-1H-indazole, a key heterocyclic compound. Intended for researchers, scientists, and drug development professionals, this document details the compound's characteristics, methods for its analysis, and relevant synthetic pathways.

Physicochemical Properties

6-bromo-1H-indazole is a versatile building block in medicinal chemistry, notably used as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][2] Its appearance is typically a white to off-white crystalline powder.[2]

Table 1: Physical and Chemical Properties of 6-bromo-1H-indazole

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrN₂ | [2][3] |

| Molecular Weight | 197.03 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 180-185 °C | [2][3] |

| Density | 1.72 g/cm³ at 25°C | [2] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol | [2][4] |

| Purity (HPLC) | ≥98.5% | [2] |

| CAS Number | 79762-54-2 | [2][3] |

Spectroscopic Data

The structural characterization of 6-bromo-1H-indazole is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).[5]

Table 2: ¹H NMR Spectral Data for 6-bromo-1H-indazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | s | 1H | H3 |

| 7.67-7.72 | m | 2H | H4, H7 |

| 7.24-7.26 | m | 1H | H5 |

| Solvent: CD₃OD, Spectrometer Frequency: 400 MHz[5] |

Table 3: Predicted ¹³C NMR Spectral Data for 6-bromo-1H-indazole

| Chemical Shift (δ) ppm | Assignment |

| ~135.0 | C3 |

| ~140.0 | C7a |

| ~125.0 | C5 |

| ~122.0 | C4 |

| ~120.0 | C7 |

| ~118.0 | C6 (bearing Br) |

| ~110.0 | C3a |

| *Note: This data is predicted based on the analysis of structurally similar indazole compounds.[5] |

Table 4: Predicted Infrared (IR) Absorption Bands for 6-bromo-1H-indazole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1620-1580 | C=C Aromatic Ring Stretch |

| ~1500-1450 | C=N Stretch |

| ~1100-1000 | C-Br Stretch |

| *Note: This data is based on characteristic absorption frequencies for the functional groups present.[5] |

Experimental Protocols

Spectroscopic Analysis

A general workflow for the spectroscopic analysis of 6-bromo-1H-indazole is outlined below.

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Weigh approximately 5-20 mg of 6-bromo-1H-indazole and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

-

Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration with the expected structure of 6-bromo-1H-indazole.

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 6-bromo-1H-indazole sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of 6-bromo-1H-indazole.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Analysis: Analyze the mass spectrum for the molecular ion peak and compare the isotopic distribution with the theoretical pattern for a bromine-containing compound.

Quality Control Workflow

Ensuring the purity and identity of 6-bromo-1H-indazole is critical for its use in pharmaceutical synthesis.[4] A multi-tiered approach is recommended for comprehensive quality control.[4]

References

Methodological & Application

Synthesis Protocol for Tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthesis protocol for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the indazole core via diazotization and cyclization of a substituted aniline, followed by the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This protocol includes a comprehensive list of reagents and materials, detailed experimental procedures, and a summary of quantitative data. A workflow diagram is also provided for clarity.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities. The functionalization of the indazole scaffold allows for the fine-tuning of pharmacological properties. The title compound, tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate, serves as a valuable intermediate for further chemical modifications, particularly in the synthesis of complex molecules for drug discovery programs. The bromo- and methyl-substituents on the benzene ring, combined with the Boc-protected nitrogen, offer versatile handles for various cross-coupling and derivatization reactions. This protocol outlines a reliable method for the preparation of this key building block.

Reaction Scheme

A plausible two-step synthesis for tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate is proposed. The first step involves the synthesis of the precursor, 5-bromo-6-methyl-1H-indazole, from 4-bromo-2,5-dimethylaniline through a diazotization and cyclization reaction. The second step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

4-bromo-2,5-dimethylaniline + NaNO₂ + HCl → 5-bromo-6-methyl-1H-indazole

Step 2: Synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

5-bromo-6-methyl-1H-indazole + (Boc)₂O → tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Table 1: Reagents and Materials for Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-bromo-2,5-dimethylaniline | C₈H₁₀BrN | 200.08 | (To be determined by user) | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | (To be determined by user) | 1.1 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | (To be determined by user) | Excess |

| Acetic Acid | CH₃COOH | 60.05 | (Solvent) | - |

| Water | H₂O | 18.02 | (For workup) | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | (For extraction) | - |

| Brine | NaCl(aq) | - | (For washing) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | (For drying) | - |

Table 2: Reagents and Materials for Step 2: Synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 5-bromo-6-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | (From Step 1) | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | (To be determined by user) | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | (To be determined by user) | 0.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Solvent) | - |

| Water | H₂O | 18.02 | (For workup) | - |

| Brine | NaCl(aq) | - | (For washing) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | (For drying) | - |

| Silica Gel | SiO₂ | 60.08 | (For chromatography) | - |

| Hexane | C₆H₁₄ | 86.18 | (Eluent) | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | (Eluent) | - |

Experimental Protocols

Step 1: Synthesis of 5-bromo-6-methyl-1H-indazole

This protocol is adapted from analogous syntheses of substituted indazoles.

-

In a well-ventilated fume hood, dissolve 4-bromo-2,5-dimethylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-6-methyl-1H-indazole.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate

This protocol is adapted from the Boc protection of a similar indazole derivative.[1]

-

Dissolve 5-bromo-6-methyl-1H-indazole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure tert-butyl 5-bromo-6-methyl-1H-indazole-1-carboxylate.

Experimental Workflow

References

Application Notes and Protocols for Suzuki Coupling with Bromo-indazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromo-indazole intermediates. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3][4] Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the synthesis of diverse indazole derivatives by forming carbon-carbon bonds.[3][4][5][6]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[7] This reaction is widely utilized in the pharmaceutical industry for constructing complex molecular architectures due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[3] The indazole core is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and anti-HIV properties.[3][5][6] Consequently, the development of efficient methods for the functionalization of indazoles, such as the Suzuki coupling of bromo-indazole intermediates, is crucial for novel drug discovery and development.[1][2]

Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various bromo-indazole substrates with different boronic acids. The choice of catalyst, base, and solvent system is critical for achieving high yields.

Table 1: Optimization of Palladium Catalyst for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [2]

| Entry | Palladium Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | 4 | 22 |

| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |

| 3 | Pd(PCy₃)₂ | 2 | 57 |

| 4 | Pd(dppf)Cl₂ | 2 | 84 |

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane (DME), 80 °C.[2]

Table 2: Suzuki Coupling of Various 5-Bromo-indazoles with N-Boc-2-pyrroleboronic acid and 2-Thiopheneboronic acid [1]

| Bromo-indazole Substrate | Boronic Acid | Product | Yield (%) |

| 1-Ethyl-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 1-Ethyl-5-(N-Boc-2-pyrrolyl)-1H-indazole | 84 |

| 1-Ethyl-5-bromo-1H-indazole | 2-Thiopheneboronic acid | 1-Ethyl-5-(2-thienyl)-1H-indazole | 75 |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-2-pyrrolyl)-1H-indazole | 50 |

| 1-Boc-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | 1-Boc-5-(N-Boc-2-pyrrolyl)-1H-indazole | 80 |

Reaction Conditions: Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C, 2 h.[1]

Table 3: Optimization of Reaction Conditions for Suzuki Coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid [8]

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (1.3) | DMF | reflux | 48 | 20 |

| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (1.3) | DMF | reflux | 48 | 35 |

| 3 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 85 |